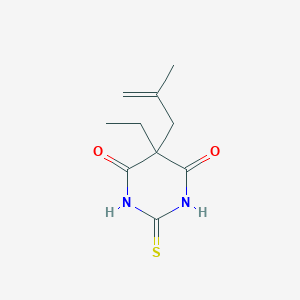
3-エチル-6-メチル-1H-ピリミジン-2,4-ジオン
説明
The compound "2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-" is a pyrimidinedione derivative, which is a class of compounds known for their biological activities, including antiviral properties against HIV-1 and HIV-2 as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . These compounds have been studied extensively due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrimidinedione derivatives often involves multi-component reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation reaction involving an aldehyde, a beta-keto ester, and urea or thiourea . The synthesis can be catalyzed by various catalysts, including SiCl4 and silica-supported Bismuth(III) triflate, which are reported to yield the products in good yields and with eco-friendly methodology . The structural characterization of these compounds is typically confirmed by spectral methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives can be elucidated using X-ray crystallography, which provides detailed information about the conformation and intermolecular interactions within the crystal lattice . For example, the crystal structure of a related dihydropyrimidine derivative showed a boat conformation for the dihydropyrimidine ring and specific intermolecular interactions, such as C-H…O and π…π interactions .
Chemical Reactions Analysis
Pyrimidinedione derivatives can undergo various chemical reactions, including bromination, which introduces bromo substituents into the molecule . The bromination can occur at different positions of the pyrimidinedione ring, leading to mono-bromo or dibromo derivatives with potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinedione derivatives, such as solubility, are important for their biological activity and therapeutic index. For instance, the non-cytotoxic nature of these compounds at high concentrations in aqueous solutions is a desirable property for potential antiviral drugs . Additionally, the crystal structure analysis provides insights into the density and molecular geometry, which are crucial for understanding the compound's interactions with biological targets .
科学的研究の応用
有機合成
“3-エチル-6-メチル-1H-ピリミジン-2,4-ジオン”を含むピリミジン化合物は、その様々な化学的および生物学的用途のために、有機合成の分野で大きな関心を集め続けています . これらは尿酸の分解生成物として知られており、ベンゼンやピリジンと同様の複素環式芳香族化合物で、6員環の1位と3位に2つの窒素原子を含んでいます .
生物活性
ピリミジン部分を含む化合物は、抗炎症、抗酸化、抗菌、抗腫瘍、抗ウイルス、抗うつ、抗血小板、抗高血圧、除草剤など、幅広い生物活性を持つため、最近の研究で注目されています .
抗ウイルス療法
特に、5員複素環式アミンを含む化合物は、よく知られた抗ウイルス商用薬であるリバビリンとほぼ同等のニューカッスル病ウイルスに対する抗ウイルス活性を示しました .
PARP-1阻害剤
ピラノ[2,3-d]ピリミジン-2,4-ジオン誘導体は、新規PARP-1阻害剤として発見されました . PARP-1はDNA修復損傷に関与しているため、PARP-1阻害剤は、DNA損傷性細胞毒性剤と組み合わせてポテンシエーターとして使用され、癌細胞のDNA修復機構を阻害し、ゲノム機能不全と細胞死をもたらします .
抗腫瘍活性
合成された化合物は、化合物S2とS7が、それぞれ4.06±0.18 nMと3.61±0.15 nMのIC 50値で、オラパリブ5.77 nMよりも強力なPARP-1阻害剤として、MCF-7に対してそれぞれ2.65±0.05 μMと1.28±1.12 μMのIC 50値で高い細胞毒性を示しました .
分子ドッキング
化合物のPARP-1活性部位への分子ドッキングは、考えられる結合様式を調べるために実施されました . ピラノ[2,3-d]ピリミジン-2,4-ジオン骨格の存在は、酵素のNI部位に存在するアミノ酸との相互作用に重要です .
作用機序
Target of Action
The primary target of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The biochemical pathways affected by 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione are primarily those involved in DNA repair, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . By inhibiting PARP-1, these pathways are disrupted, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is the inhibition of PARP-1, leading to a compromise in the DNA repair mechanism of cancer cells . This results in genomic dysfunction and ultimately, cell death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPISPCRFQVXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143421 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006-24-2 | |
| Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
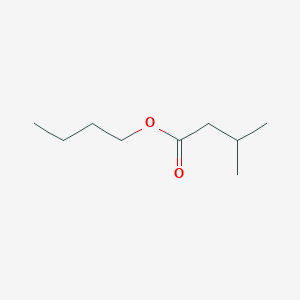
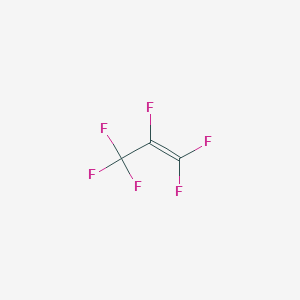
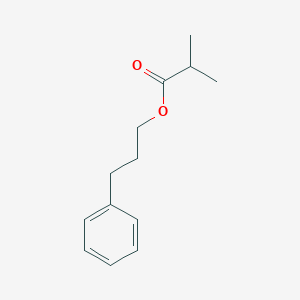
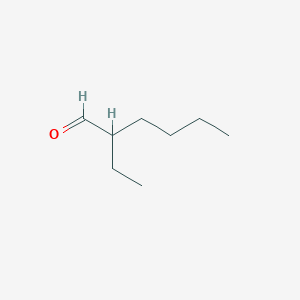
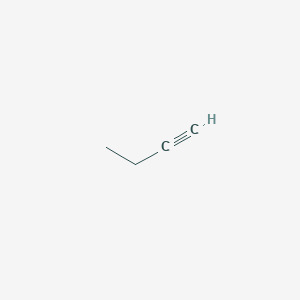
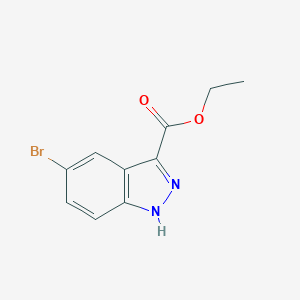
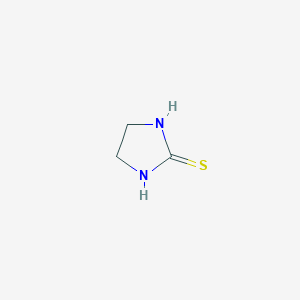

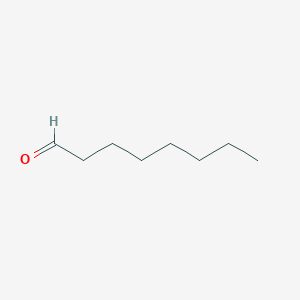
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)

